4-Cyanothiophene-3-carboxylic acid
Overview
Description
4-Cyanothiophene-3-carboxylic acid is a chemical compound with the molecular formula C6H3NO2S . It has a molecular weight of 154.17 .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to a carboxylic acid group and a cyano group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 367.7±27.0 °C and a predicted density of 1.51±0.1 g/cm3 . The compound has a predicted pKa value of 3.43±0.20, indicating its acidic nature .Scientific Research Applications
Solar Cell Enhancement
Conductive polymer precursors, including those with carboxylic acid and cyano groups, have been synthesized and examined as photosensitizers in solar cells. Studies demonstrate that polymers bearing a carboxylic acid group, similar in structure to 4-Cyanothiophene-3-carboxylic acid, exhibit superior binding to TiO2 layers, enhancing solar cell efficiency (Janghee Yoon et al., 2011).
Organic Synthesis
This compound derivatives have been efficiently synthesized through one-pot reactions, showcasing their utility in creating various aryl groups at the 4-position. This highlights the compound's role in facilitating diverse organic synthetic applications (V. Tormyshev et al., 2006).
Conjugated Systems for Electronics
The synthesis of conjugated donor-acceptor-donor (D-A-D) triads using 3-alkoxy-4-cyanothiophene units underscores its importance in developing materials for electronic applications. The electron-withdrawing cyano group combined with thiophene or benzothiadiazole units forms the central acceptor part, illustrating its potential in creating advanced electronic materials (C. Mallet et al., 2012).
Microwave-assisted Synthesis
The capability of microwave irradiation to facilitate the quick synthesis of 2-aminothiophene-3-carboxylic acid derivatives further highlights the compound's versatility in chemical synthesis, enabling efficient pathways to complex structures (S. Hesse et al., 2007).
Organic Solar Cells
The incorporation of 3-cyanothiophene into poly(3-hexylthiophene) copolymers for organic solar cells shows the compound's impact on enhancing open-circuit voltages, demonstrating its significance in photovoltaic research and development (A. Rudenko et al., 2014).
Protein Detection
A derivative, 3,3″-dihexyl-2,2′:5′,2″-terthiophene-5-carboxylic acid, has been investigated as a fluorescent biosensor for protein detection, showcasing the compound's utility in bioanalytical applications (Jingqiu Hu et al., 2016).
Fluorescent Sensors
Terthiophene carboxylic derivatives have demonstrated potential as fluorescent sensors for detecting proteins, indicating the broad applicability of this compound derivatives in sensor technology (Jingqiu Hu et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4-cyanothiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c7-1-4-2-10-3-5(4)6(8)9/h2-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTPGBPWMGOBEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665700 | |
Record name | 4-Cyanothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78071-34-8 | |
Record name | 4-Cyanothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyanothiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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